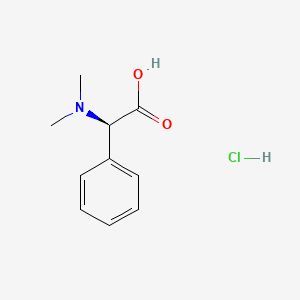

(R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride

Description

(R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride (CAS: Not explicitly provided; referenced as Ref: 10-F762291 in ) is a chiral tertiary amine derivative with a molecular formula of C₁₀H₁₄ClNO₂ (inferred from structural analogs). It consists of a phenylacetic acid backbone substituted with a dimethylamino group at the α-position, with the (R)-enantiomer configuration. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or chiral building block. Its hydrochloride salt form enhances stability and solubility in aqueous media .

Properties

IUPAC Name |

(2R)-2-(dimethylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXFGONKKDOKW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](C1=CC=CC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanide-Mediated Addition to Propiophenone

A patented method for 2-(N,N-dimethylamino)-2-phenylbutanol outlines a four-step sequence applicable to the target compound:

-

Addition Reaction : Propiophenone reacts with sodium cyanide and dimethylamine in methanol, forming 2-(dimethylamino)-2-phenylbutyronitrile (84% yield).

-

Hydrolysis : Basic hydrolysis (NaOH, 12 h reflux) converts the nitrile to 2-(dimethylamino)-2-phenylbutyric acid.

-

Esterification : Ethanol and sulfuric acid yield the ethyl ester.

-

Reduction : Sodium borohydride reduces the ester to the alcohol (83–84% yield).

Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyanide addition | NaCN, MeOH, 80°C, 8 h | 84.1 |

| Hydrolysis | NaOH (pH ≥12), 12 h reflux | N/R |

| Reduction | NaBH₄, H₂O, room temperature, 6 h | 83–84 |

Adapting this protocol for acetic acid derivatives would require substituting propiophenone with phenylacetaldehyde or analogous substrates.

Challenges in α-Amino Acid Synthesis

Introducing the dimethylamino group α to the carboxylic acid poses steric and electronic challenges. Classical Strecker or Mannich reactions often suffer from racemization, necessitating enantioselective methods for the (R)-configuration.

Asymmetric Synthesis Using Chiral Auxiliaries

Koga Amine-Mediated Enantiocontrol

The Koga amine system enables asymmetric induction in γ-lactone synthesis, achieving >90% enantiomeric excess (ee). Applying this to the target compound:

Table 2: Asymmetric Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | (R)-Koga amine |

| Temperature | 0°C to room temperature |

| ee | >90% |

This approach avoids racemization but requires custom ylide precursors.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution involves reacting the racemic acid with a chiral base (e.g., cinchonidine) to form diastereomeric salts with differing solubilities. Repeated recrystallization enriches the (R)-enantiomer, though yields rarely exceed 50%.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer of racemic 2-(dimethylamino)-2-phenylacetic acid, leaving the (R)-acid enriched. Reported ee values reach 85–90% after optimization.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: ®-2-(dimethylamino)-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

Overview : DMAPA-HCl serves as a crucial building block in developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Applications :

- Antidepressants : Studies indicate that DMAPA-HCl may inhibit neurotransmitter reuptake mechanisms, which can be beneficial for treating depression and anxiety disorders.

- Analgesics : The compound is explored for its potential analgesic properties due to its interaction with pain pathways in the brain.

Drug Delivery Systems

Overview : DMAPA-HCl is integral in creating advanced drug delivery systems, particularly polymersomes that respond to specific biological triggers.

| Application | Methodology | Results |

|---|---|---|

| Polymersome Formation | Synthesis of diblock copolymers that self-assemble into polymersomes. | Exhibited dual stimulus-response to pH and temperature, beneficial for gene delivery and nanoreactor applications. |

| Micelleplexes for Gene Therapy | Cationic amphiphilic copolymers form micelles complexed with DNA. | Showed promise as vehicles for gene delivery in vitro. |

Cancer Therapeutics

Overview : In oncology, DMAPA-HCl is used to enhance the efficacy of cancer treatments through co-delivery systems.

| Application | Methodology | Results |

|---|---|---|

| Co-loading Micelles | Amphiphilic block copolymer micelles co-loaded with anticancer drugs and DNA. | Demonstrated potential for simultaneous delivery of DNA and drugs, improving therapeutic outcomes. |

Nanotechnology

Overview : The compound contributes significantly to the development of nanoreactors capable of performing chemical reactions within controlled environments.

| Application | Methodology | Results |

|---|---|---|

| Nanoreactor Formation | Synthesis of pH and temperature-responsive polymersomes. | Successfully functioned as nanoreactors for various chemical reactions. |

Synthetic Biology

Overview : DMAPA-HCl is utilized in engineering artificial organelles that mimic natural cellular functions.

| Application | Methodology | Results |

|---|---|---|

| Artificial Organelle Development | Polymersomes engineered for specific biological functions. | Demonstrated ability to perform enzymatic reactions within living cells. |

Medical Diagnostics and Theranostics

Overview : The compound is applied in theranostics, combining therapeutic and diagnostic capabilities.

| Application | Methodology | Results |

|---|---|---|

| Theranostic Systems Development | Polymersomes loaded with therapeutic agents and diagnostic markers. | Showed potential for real-time diagnostic feedback while delivering drugs effectively. |

Overview : The compound is instrumental in creating pH-responsive materials useful for controlled release systems.

| Application | Methodology | Results |

|---|---|---|

| Smart Material Development | Synthesis of polymersomes with pH-responsive properties. | Significant changes in physical properties with pH variations indicate potential applications in smart materials. |

Pharmacology

Overview : DMAPA-HCl is being explored for its antioxidant and anti-inflammatory properties.

| Application | Methodology | Results |

|---|---|---|

| Antioxidant Drug Formulations | Incorporated into formulations tested for efficacy against oxidative stress. | Preliminary studies suggest enhanced antioxidant effects in biological models. |

Mechanism of Action

The mechanism of action of ®-2-(dimethylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acid Derivatives

2-(Methylamino)-2-phenylacetic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- CAS : 28544-42-5, 74641-60-4

- Key Differences: Replaces the dimethylamino group with a methylamino group.

- Applications : Used in peptide synthesis (e.g., N-Me-DL-phenylglycine derivatives) .

2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic Acid Hydrochloride

- Molecular Formula: C₈H₁₁BrClNO₂S

- Molecular Weight : 300.6 g/mol

- CAS : 1354949-52-2

- Key Differences : Incorporates a bromothiophene ring instead of phenyl, introducing halogenated aromaticity and sulfur heteroatoms. This modification impacts electronic properties and may influence binding in receptor-targeted applications .

Ester Derivatives of Phenylacetic Acid

Methyl (2R)-2-Amino-2-phenylacetate Hydrochloride

- Molecular Formula: C₉H₁₁ClNO₂

- Molecular Weight : 201.65 g/mol

- CAS: Not explicitly provided (Product Code: MM0605.11-0025)

- Key Differences : Esterifies the carboxylic acid group to a methyl ester. This enhances lipophilicity, making it more suitable for crossing biological membranes. Used as an intermediate in antibiotic synthesis (e.g., β-lactams) .

(R)-(-)-α-Methoxyphenylacetic Acid

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- CAS : 3966-32-3

- Key Differences: Replaces the dimethylamino group with a methoxy group. The absence of a basic amino group reduces water solubility but increases stability under acidic conditions .

Pharmacologically Active Analogs

Cyclopentolate Hydrochloride

- Molecular Formula: C₁₇H₂₅NO₃·HCl

- Molecular Weight : 327.85 g/mol

- CAS : 5870-29-1

- Key Differences: Contains a 1-hydroxycyclopentyl group and a 2-(dimethylamino)ethyl ester. Clinically used as a mydriatic and anticholinergic agent. The ester linkage and cyclopentyl group confer target specificity for muscarinic receptors .

Tiaramide Hydrochloride

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Use |

|---|---|---|---|---|

| (R)-2-(Dimethylamino)-2-phenylacetic acid HCl | C₁₀H₁₄ClNO₂ | ~215.68 (calculated) | Dimethylamino, carboxylic acid | Synthetic intermediate |

| 2-(Methylamino)-2-phenylacetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Methylamino, carboxylic acid | Peptide synthesis |

| Cyclopentolate HCl | C₁₇H₂₅NO₃·HCl | 327.85 | Dimethylaminoethyl ester | Mydriatic/anticholinergic |

| Methyl (2R)-2-amino-2-phenylacetate HCl | C₉H₁₁ClNO₂ | 201.65 | Amino, methyl ester | Antibiotic intermediate |

Biological Activity

(R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride is a chiral compound with significant biological activity. This article will explore its various biological effects, supported by research findings and case studies.

Anticonvulsant Properties

(R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride and its derivatives have demonstrated potent anticonvulsant activity in several animal models .

Seizure Models

The compound has shown efficacy in multiple seizure models:

- Maximal Electroshock (MES) test

- 6 Hz (32 mA) test

- Subcutaneous Pentylenetetrazole (scPTZ) test

- 6 Hz (44 mA) model of drug-resistant epilepsy

Efficacy Data

A related compound (compound 14) showed the following ED50 values:

| Seizure Model | ED50 (mg/kg) |

|---|---|

| MES | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| scPTZ | 67.4 |

| 6 Hz (44 mA) | 63.2 |

These results suggest that (R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride and its analogs have broad-spectrum anticonvulsant properties .

Analgesic Activity

The compound has demonstrated significant pain-relieving effects in various pain models:

- Formalin-induced tonic pain

- Capsaicin-induced neurogenic pain

- Oxaliplatin-induced neuropathic pain

These findings indicate that (R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride may have potential as an analgesic agent .

Anti-inflammatory Effects

Research has shown that the compound exhibits anti-inflammatory activity in the carrageenan-induced aseptic inflammation model . This suggests potential applications in treating inflammatory conditions.

The biological activity of (R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride is believed to involve multiple mechanisms:

- Inhibition of peripheral and central sodium currents

- Inhibition of calcium currents

- Antagonism of TRPV1 receptors

These mechanisms contribute to its anticonvulsant, analgesic, and anti-inflammatory effects .

Neuroprotective Properties

In vitro studies have revealed a favorable effect on the viability of neuroblastoma SH-SY5Y cells, suggesting potential neuroprotective properties . This could have implications for neurodegenerative disorders.

Pharmacokinetics and ADME-Tox Profile

The compound has demonstrated beneficial in vitro ADME-Tox properties and a favorable in vivo pharmacokinetic profile . These characteristics make it a promising candidate for further preclinical development.

Structure-Activity Relationships

Research has shown that the dimethylamino moiety at the three position of the pyrrolidine-2,5-dione ring is particularly beneficial for anticonvulsant activity . This structure-activity relationship could guide future drug design efforts.

Case Study: Comparison with Related Compounds

A study comparing (R)-2-(Dimethylamino)-2-phenylacetic acid hydrochloride with its racemate and other derivatives revealed:

- No significant differences in biological activity between the racemate and the R-configured compound

- Improved activity in the scPTZ seizure model for 3-OCF3 derivatives

- Broad and potent anticonvulsant activity in MES and 6 Hz (32 mA) tests for compounds with the dimethylamino moiety

These findings highlight the importance of both stereochemistry and substituent effects on the biological activity of this class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via enzymatic resolution using nitrilase or penicillin amidase under optimized conditions (pH 8–10, 30–37°C), which selectively hydrolyze specific enantiomers . Chemical synthesis involves coupling phenylacetyl chloride with dimethylamine derivatives, followed by HCl salt formation. Reaction pH and temperature are critical: lower temperatures (e.g., 10°C) minimize racemization, while acidic conditions (pH 1–2) stabilize the hydrochloride form .

Q. Which analytical techniques are most reliable for confirming the stereochemical purity and molecular identity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, confirms structural integrity, with characteristic peaks for the dimethylamino group (δ ~2.2–2.5 ppm) and phenyl protons (δ ~7.3–7.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight (MW: 215.68 g/mol) . Pharmacopeial standards recommend comparative analysis with certified reference materials .

Q. What purification strategies effectively isolate (R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride from reaction byproducts?

- Methodological Answer : Recrystallization using methanol/water mixtures (1:3 v/v) at 4°C achieves high purity (>97%). For enzymatic syntheses, ion-exchange chromatography (e.g., Dowex 50WX8 resin) removes residual enzymes. Reverse-phase C18 column chromatography is effective for separating polar impurities .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) when scaling up enzymatic synthesis of this compound?

- Methodological Answer : Immobilize nitrilase or penicillin amidase on solid supports (e.g., Eupergit C) to enhance enzyme stability and reusability. Kinetic resolution studies show that maintaining pH 8.0–8.5 and 37°C improves catalytic efficiency. Monitor ee via real-time chiral HPLC to adjust substrate feeding rates and prevent product inhibition .

Q. What experimental approaches address low yields in the coupling step of the chemical synthesis route?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-acylation). Use coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance efficiency. Solvent optimization (e.g., dichloromethane vs. THF) and stoichiometric control of dimethylamine (1.2–1.5 equivalents) minimize byproducts .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). Validate results via:

- Variable-temperature NMR to assess conformational flexibility.

- Density Functional Theory (DFT) calculations to correlate experimental and theoretical spectra.

- Single-crystal XRD to confirm absolute configuration .

Q. What role does this compound serve as a chiral building block in medicinal chemistry research?

- Methodological Answer : Its rigid, stereochemically defined structure makes it valuable for synthesizing CNS-active agents (e.g., analogues of meclofenoxate hydrochloride) . The dimethylamino group enhances blood-brain barrier permeability, while the phenylacetic acid moiety allows derivatization via esterification or amidation for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.